REACTION_CXSMILES
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[OH-].[K+].[C:3](=[S:5])=S.[Cl:6][C:7]1[CH:8]=[C:9]([NH2:15])[C:10]([NH2:14])=[CH:11][C:12]=1[I:13]>O.CCO>[Cl:6][C:7]1[C:12]([I:13])=[CH:11][C:10]2[NH:14][C:3](=[S:5])[NH:15][C:9]=2[CH:8]=1 |f:0.1|
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Name
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|
Quantity
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15.7 g
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Type
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reactant
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Smiles
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[OH-].[K+]
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Name
|
|
Quantity
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14.4 mL
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Type
|
reactant
|
Smiles
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C(=S)=S
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Name
|
|
Quantity
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50 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=CC1I)N)N
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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CCO
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 h
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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FILTRATION
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Details
|
filtered
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Type
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ADDITION
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Details
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To the filtrate was added water (300 mL)
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Type
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CUSTOM
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Details
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The resulting precipitate was collected
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Type
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WASH
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Details
|
washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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a small amount of EtOH, and then dried
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Name
|
|
Type
|
product
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Smiles
|
ClC1=CC2=C(NC(N2)=S)C=C1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |